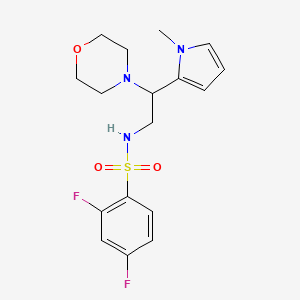

2,4-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,4-difluoro-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F2N3O3S/c1-21-6-2-3-15(21)16(22-7-9-25-10-8-22)12-20-26(23,24)17-5-4-13(18)11-14(17)19/h2-6,11,16,20H,7-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVSKGLIOLZYBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNS(=O)(=O)C2=C(C=C(C=C2)F)F)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide typically involves multiple steps. One common method includes the following steps:

Formation of the Pyrrole Intermediate: The pyrrole ring is synthesized through the reaction of a suitable precursor with an amine.

Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction.

Attachment of the Benzenesulfonamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

2,4-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzenesulfonamide Derivatives

The compound shares core features with several synthesized analogs (). Key differences lie in substituent groups, which influence yield, solubility, and target affinity:

Key Observations :

- Fluorine Substitution: The 2,4-difluoro configuration (target compound) enhances electronegativity and membrane permeability compared to mono-fluoro/methoxy analogs (e.g., 3-fluoro-4-methoxy derivative in ).

- Synthetic Challenges: Low yields (13–28% in compounds) highlight difficulties in introducing bulky substituents (e.g., quinoline-acrylamide linkers).

Research Findings and Implications

- Synthetic Feasibility : Lower yields in analogs (e.g., 13% for 8g ) indicate challenges in coupling bulky substituents to the benzenesulfonamide core .

Biological Activity

The compound 2,4-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant studies that highlight its efficacy in various applications.

- Molecular Formula : C12H12F2N2O2S

- Molecular Weight : 282.30 g/mol

- CAS Number : [insert CAS number if available]

This compound features a difluorobenzenesulfonamide moiety, which is known for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. The sulfonamide group is particularly effective in targeting enzymes such as carbonic anhydrases and certain kinases, which play critical roles in cancer cell metabolism and proliferation.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of this compound. For example:

- Study on Pancreatic Cancer Cells : In vitro assays showed that the compound inhibited the growth of pancreatic cancer cell lines with an IC50 value of approximately 0.58 μM, indicating significant potency against tumor cells .

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays:

- Bacterial Inhibition : Tests conducted using both Gram-positive and Gram-negative bacteria indicated that the compound possesses bacteriostatic properties, effectively inhibiting bacterial growth through mechanisms that may involve disruption of bacterial cell wall synthesis .

Case Studies

| Study | Target Organism | IC50 (μM) | Mechanism |

|---|---|---|---|

| Pancreatic Cancer | UM16 Cells | 0.58 | Inhibition of mitochondrial function |

| Bacterial Strains | Various | Varies | Disruption of cell wall synthesis |

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound reveals that modifications to the pyrrole and morpholine groups can significantly influence its biological activity. For instance, variations in substituents on the benzene ring have been shown to enhance potency against specific cancer cell lines while maintaining low toxicity profiles.

Q & A

Basic Research Questions

Q. What strategies are recommended for optimizing the synthesis of 2,4-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide?

- Methodological Answer : Synthesis optimization involves a stepwise approach:

- Step 1 : Coupling the 1-methylpyrrole moiety to the morpholinoethyl backbone via nucleophilic substitution or amidation, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) for carbodiimide-mediated coupling .

- Step 2 : Sulfonylation of the intermediate using 2,4-difluorobenzenesulfonyl chloride under controlled pH (7–8) to prevent side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures improve yield and purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use orthogonal characterization techniques:

- NMR Spectroscopy : Confirm substituent positions via - and -NMR (e.g., morpholine protons at δ 3.5–3.7 ppm; pyrrole protons at δ 6.2–6.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 443.14) and isotopic patterns matching fluorine content .

- Elemental Analysis : Ensure C, H, N, S, and F percentages align with theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical:

- Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .

- Refinement : SHELXL-2018 for structure solution and refinement, focusing on anisotropic displacement parameters for fluorine and sulfur atoms .

- Validation : Check torsional angles (e.g., morpholine ring puckering) and intermolecular interactions (e.g., C–H···O/F hydrogen bonds) using PLATON .

Q. What computational methods predict the compound’s binding affinity to kinase targets?

- Methodological Answer : Combine molecular docking and MD simulations:

- Docking : Use AutoDock Vina to screen against ATP-binding pockets (e.g., CDK2 or MAPKAPK2), applying Lamarckian genetic algorithms and scoring with the Vinardo force field .

- MD Simulations : Run 100-ns trajectories in GROMACS (AMBER ff14SB force field) to assess binding stability (RMSD < 2.0 Å) and key interactions (e.g., sulfonamide oxygen with Lys33) .

- Free Energy Calculations : MM-PBSA/GBSA to quantify ΔG and prioritize synthesis derivatives .

Q. How should researchers address contradictory solubility data in polar vs. nonpolar solvents?

- Methodological Answer : Systematically test under controlled conditions:

- Solubility Assay : Prepare saturated solutions in DMSO, ethanol, and chloroform; quantify via UV-Vis (λ = 260 nm) against calibration curves .

- pH Dependence : Measure solubility in phosphate buffers (pH 3–10) to identify ionization effects (sulfonamide pKa ≈ 9–10) .

- Thermodynamic Analysis : Calculate Gibbs free energy of dissolution (ΔG) to correlate with solvent polarity indices .

Data Analysis and Interpretation

Q. What statistical approaches reconcile discrepancies in biological assay results across studies?

- Methodological Answer : Apply meta-analysis frameworks:

- Heterogeneity Testing : Use Cochran’s Q-test to evaluate variance in IC values (e.g., kinase inhibition assays) .

- Sensitivity Analysis : Exclude outlier datasets (e.g., Z-score > 3) and re-calculate weighted mean effect sizes .

- Bias Correction : Adjust for publication bias via funnel plots and Egger’s regression .

Q. How can researchers validate the compound’s stability under physiological conditions?

- Methodological Answer : Conduct accelerated degradation studies:

- Forced Degradation : Expose to 0.1 M HCl (gastric pH), 0.1 M NaOH (intestinal pH), and 3% HO (oxidative stress) at 37°C for 24h .

- Analytical Monitoring : Track degradation products via UPLC-MS/MS (C18 column, 0.1% formic acid/acetonitrile gradient) .

- Kinetic Modeling : Calculate t (time for 10% degradation) using first-order rate equations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.